Cas no 1805402-34-9 (Methyl 6-aminomethyl-3-cyano-2-methylbenzoate)

Methyl 6-aminomethyl-3-cyano-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 6-aminomethyl-3-cyano-2-methylbenzoate
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- インチ: 1S/C11H12N2O2/c1-7-8(5-12)3-4-9(6-13)10(7)11(14)15-2/h3-4H,6,13H2,1-2H3
- InChIKey: IYKJRSVQVQIMCY-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C)=C(C#N)C=CC=1CN)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 282
- トポロジー分子極性表面積: 76.1
- XLogP3: 0.7
Methyl 6-aminomethyl-3-cyano-2-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015008831-1g |
Methyl 6-aminomethyl-3-cyano-2-methylbenzoate |
1805402-34-9 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 6-aminomethyl-3-cyano-2-methylbenzoate 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Methyl 6-aminomethyl-3-cyano-2-methylbenzoateに関する追加情報
Comprehensive Guide to Methyl 6-aminomethyl-3-cyano-2-methylbenzoate (CAS No. 1805402-34-9): Properties, Applications, and Market Insights
Methyl 6-aminomethyl-3-cyano-2-methylbenzoate (CAS No. 1805402-34-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring both cyano and aminomethyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure (C12H14N2O2) enables diverse reactivity, making it valuable for drug discovery and crop protection applications.
Recent trends in AI-driven molecular design have increased demand for compounds like Methyl 6-aminomethyl-3-cyano-2-methylbenzoate, as researchers seek building blocks for targeted therapeutics. The compound's benzoate core allows for easy derivatization, while the electron-withdrawing cyano group enhances its utility in heterocycle formation – a key process in developing kinase inhibitors and antimicrobial agents.
The physicochemical properties of CAS 1805402-34-9 contribute to its growing laboratory use. With moderate polarity (logP ~1.8) and good solubility in polar aprotic solvents, it facilitates high-throughput screening workflows. Analytical studies confirm its stability under standard storage conditions (2-8°C, inert atmosphere), though the aminomethyl group warrants protection during certain synthetic steps to prevent unwanted side reactions.
In pharmaceutical applications, this compound has shown promise as a precursor for central nervous system (CNS) drugs. The methyl benzoate moiety can be hydrolyzed to create carboxylic acid derivatives, while the 3-cyano substitution offers a handle for further functionalization. Patent literature reveals its incorporation into neuroprotective agents and GABA receptor modulators, addressing current research priorities in neurological disorders.
The agrochemical sector utilizes Methyl 6-aminomethyl-3-cyano-2-methylbenzoate in developing next-generation pesticides. Its structural features align with modern green chemistry principles, enabling creation of compounds with improved target specificity and reduced environmental persistence. Manufacturers highlight its role in systemic acquired resistance (SAR) inducers – a hot topic in sustainable agriculture research.
Market analysis indicates steady growth for CAS 1805402-34-9, driven by expanding contract research organizations (CROs) and custom synthesis services. Quality benchmarks typically require ≥98% purity (HPLC), with strict controls on residual solvents and heavy metal content. Current pricing reflects its status as a high-value intermediate, with bulk procurement offering cost advantages for industrial-scale applications.
From a regulatory perspective, Methyl 6-aminomethyl-3-cyano-2-methylbenzoate falls under standard laboratory chemical classifications. Proper handling requires personal protective equipment (PPE) including nitrile gloves and safety goggles, though it doesn't appear on major restricted substances lists. Safety data sheets recommend standard organic chemical precautions for storage and disposal.
Emerging research explores the compound's potential in material science, particularly as a monomer for functional polymers. The ortho-substitution pattern creates interesting steric effects that could influence polymer backbone conformation. Such applications align with growing interest in smart materials for medical devices and controlled release systems.
Synthetic methodologies for 1805402-34-9 continue to evolve, with recent publications describing improved catalytic amination approaches. These advancements address common challenges in regioselective functionalization of aromatic systems, making the compound more accessible for medicinal chemistry programs. Process optimization has reduced typical reaction times by 30-40% compared to earlier routes.
For researchers sourcing this chemical, verification of structural identity should include 1H/13C NMR and mass spectrometry data. Reputable suppliers provide comprehensive analytical certificates, with batch-specific characterization. The compound's chromatographic behavior (typically Rf ~0.4 in ethyl acetate/hexane systems) aids in reaction monitoring during synthetic applications.
The future outlook for Methyl 6-aminomethyl-3-cyano-2-methylbenzoate remains positive, particularly as fragment-based drug discovery gains traction. Its balanced molecular weight (218.25 g/mol) and hydrogen bond donors/acceptors make it suitable for lead optimization programs. Ongoing studies investigate its potential in proteolysis targeting chimeras (PROTACs) – one of the most exciting areas in pharmaceutical research today.
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